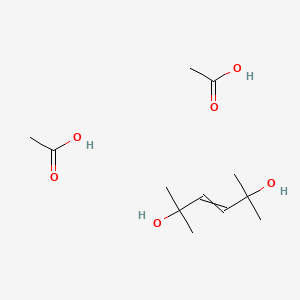
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol is a chemical compound with the molecular formula C8H16O2 It is an organic compound that features both an acetic acid moiety and a diol (two hydroxyl groups) attached to a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-ene-2,5-diol can be achieved through the addition of acetone to acetylene . This reaction typically requires specific conditions to ensure the correct addition and formation of the desired product. The reaction is as follows: [ \text{CH}_3\text{COCH}_3 + \text{HC}\equiv\text{CH} \rightarrow \text{CH}_3\text{C(OH)}\text{CH}_2\text{C(OH)}\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylhex-3-ene-2,5-diol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled environments to facilitate the reaction.
化学反応の分析
Types of Reactions
2,5-Dimethylhex-3-ene-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the hexene backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Formation of 2,5-dimethylhex-3-ene-2,5-dione or 2,5-dimethylhex-3-ene-2,5-dicarboxylic acid.
Reduction: Formation of 2,5-dimethylhexane-2,5-diol.
Substitution: Formation of 2,5-dimethylhex-3-ene-2,5-dichloride.
科学的研究の応用
2,5-Dimethylhex-3-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 2,5-dimethylhex-3-ene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the hexene backbone can participate in various chemical reactions, altering the compound’s properties and interactions.
類似化合物との比較
Similar Compounds
3-Hexene, 2,5-dimethyl-: Similar structure but lacks the hydroxyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
2,5-Dimethylhex-3-ene-2,5-diol is unique due to the presence of both hydroxyl groups and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
65149-97-5 |
|---|---|
分子式 |
C12H24O6 |
分子量 |
264.31 g/mol |
IUPAC名 |
acetic acid;2,5-dimethylhex-3-ene-2,5-diol |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(2,9)5-6-8(3,4)10;2*1-2(3)4/h5-6,9-10H,1-4H3;2*1H3,(H,3,4) |
InChIキー |
BXSZUFFYLUJGDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(C)(C=CC(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


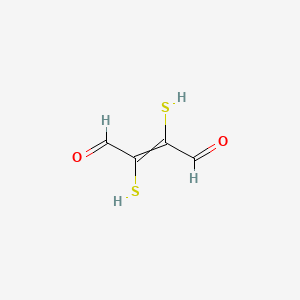
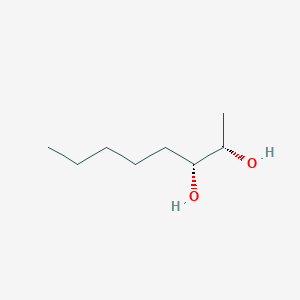


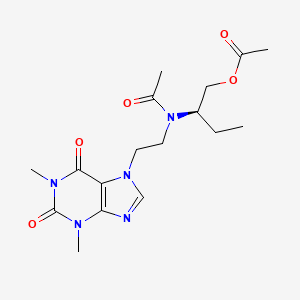
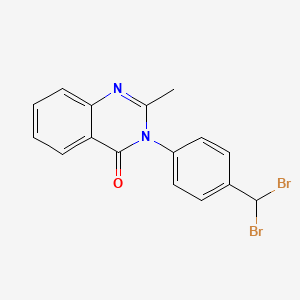
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
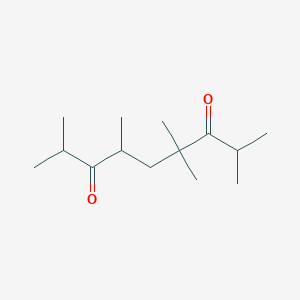

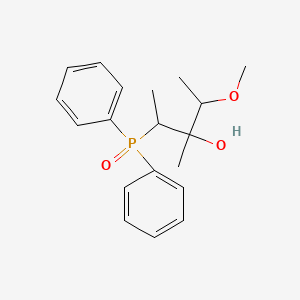
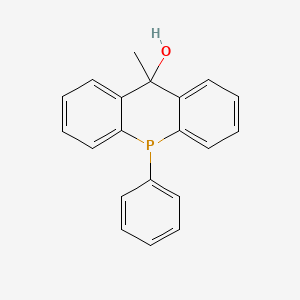
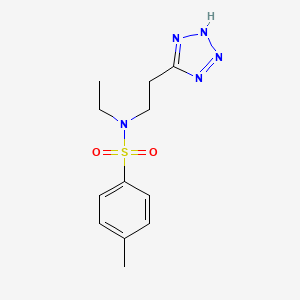

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
